rac-(2R,3S)-2-ethenyloxan-3-amine
Description
rac-(2R,3S)-2-ethenyloxan-3-amine is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an ethenyl group at position 2 and an amine group at position 3. The "rac" designation indicates a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2S,3R)-2-ethenyloxan-3-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2/t6-,7+/m1/s1 |
InChI Key |
PNTQMYFDQAIZFP-RQJHMYQMSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCCO1)N |
Canonical SMILES |
C=CC1C(CCCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-ethenyloxan-3-amine can be achieved through several methods. One common approach involves the reaction of an appropriate oxirane with an amine under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the oxane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-ethenyloxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives. Substitution reactions can result in various substituted oxane derivatives.
Scientific Research Applications
rac-(2R,3S)-2-ethenyloxan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-ethenyloxan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The oxolane scaffold allows for diverse functionalization, as evidenced by the following analogs:
rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
- Substituents : N-methyl group, pyridin-3-yl at position 2, dihydrochloride salt.
- Molecular Formula : C₁₀H₁₆Cl₂N₂O.
- Molecular Weight : 251.15 g/mol.
- Key Features :
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
- Substituents : 1-(propan-2-yl)-pyrazol-5-yl at position 2.
- Molecular Formula : C₁₀H₁₇N₃O.
- Molecular Weight : ~195.26 g/mol.
- Used in high-throughput drug discovery pipelines due to robust synthetic accessibility .
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride
- Substituents : Trifluoromethyl and methoxy groups.
- Molecular Formula: C₅H₁₁ClF₃NO.
- Molecular Weight : 193.60 g/mol.
- Key Features :
Stereochemical and Physicochemical Comparisons
Key Observations :
- Salt Forms : Hydrochloride or dihydrochloride derivatives (e.g., ) exhibit superior solubility compared to free bases, critical for bioavailability.
- LogP Trends : Pyridinyl and pyrazolyl substituents reduce lipophilicity (lower LogP), while trifluoromethyl groups increase it .
- Stereochemistry : The (2R,3S) configuration in the parent compound contrasts with the (2R,3R) configuration in analogs (e.g., ), which may lead to divergent biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
